tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

NK-1 receptor antagonist regioisomer selectivity neuroscience

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1263177-13-4) is a conformationally constrained spirocyclic heterocycle with molecular formula C₁₃H₂₄N₂O₃ and molecular weight 256.35 g·mol⁻¹. The compound features a 1-oxa-7-azaspiro[4.5]decane core bearing a Boc-protected amine at the 7-position and a free primary amine at the 3-position, providing two orthogonal functionalization handles for medicinal chemistry derivatization.

Molecular Formula C13H24N2O3
Molecular Weight 256.34
CAS No. 1263177-13-4
Cat. No. B3228449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
CAS1263177-13-4
Molecular FormulaC13H24N2O3
Molecular Weight256.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-5-13(9-15)7-10(14)8-17-13/h10H,4-9,14H2,1-3H3
InChIKeySUOFDUWABCFZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1263177-13-4): Procurement-Ready Spirocyclic Building Block for NK-1 Antagonist and PROTAC Linker Programs


tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 1263177-13-4) is a conformationally constrained spirocyclic heterocycle with molecular formula C₁₃H₂₄N₂O₃ and molecular weight 256.35 g·mol⁻¹ . The compound features a 1-oxa-7-azaspiro[4.5]decane core bearing a Boc-protected amine at the 7-position and a free primary amine at the 3-position, providing two orthogonal functionalization handles for medicinal chemistry derivatization . Its spirocyclic architecture delivers an exceptionally high fraction of sp³-hybridized carbons (Fsp³ = 0.92), exceeding the mean value observed across 1,179 approved drugs (Fsp³ ≈ 0.47), which correlates with improved aqueous solubility, reduced promiscuous binding, and enhanced clinical developability [1]. The 1-oxa-7-azaspiro[4.5]decane scaffold is validated in the peer-reviewed literature as a core template for neurokinin-1 (NK-1) receptor antagonists, making this building block strategically relevant for neuroscience and pain therapeutic programs [2].

Why Generic Substitution Fails for tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate: Regioisomer-Specific Target Engagement and Physicochemical Profiles Prevent Interchangeability


Substituting tert-butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate with a closely related analog—such as its 8-aza regioisomer, its [4.4]nonane ring-contracted variant, or an all-carbon azaspiro[4.5]decane lacking the endocyclic oxygen—is scientifically inadvisable because the precise placement of the heteroatom at the 7-position dictates which biological targets the elaborated scaffold engages. The 1-oxa-7-azaspiro[4.5]decane core has been specifically validated as an NK-1 (substance P) receptor antagonist scaffold in both synthetic and metabolic studies [1][2], whereas the 1-oxa-8-azaspiro[4.5]decane regioisomer is pharmacologically characterized as a sigma-1 receptor ligand (Kᵢ = 0.47–12.1 nM) and a fatty acid amide hydrolase (FAAH) covalent inhibitor scaffold with kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹·s⁻¹ [3][4]. This regioisomer-dependent target partitioning means that a procurement decision driven by cost or availability alone risks delivering a scaffold with fundamentally different biological selectivity. The quantitative differentiation evidence below provides the basis for selecting the 7-aza regioisomer specifically when NK-1 antagonism, PROTAC linker orthogonality, or high-Fsp³ drug-like property optimization is the program objective.

Quantitative Differentiation Evidence for tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate: Regioisomer-Dependent Target Selectivity, Fsp³ Advantage, and Physicochemical Profile


Regioisomer-Dependent Biological Target Partitioning: 7-Aza (NK-1 Antagonism) vs 8-Aza (Sigma-1/FAAH) Scaffolds

The 1-oxa-7-azaspiro[4.5]decane scaffold, which forms the core of the target compound, is validated in the primary literature as a stereocontrolled precursor for NK-1 (neurokinin-1/substance P) receptor antagonists [1]. A specific elaborated derivative, [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane, was characterized as a potent substance P antagonist with demonstrated metabolic profiling in rat hepatocytes and plasma [2]. In direct contrast, the 1-oxa-8-azaspiro[4.5]decane regioisomer is pharmacologically mapped to entirely different targets: seven derivatives bearing this core exhibited nanomolar sigma-1 receptor affinity (Kᵢ(σ1) = 0.47–12.1 nM) with σ2/σ1 selectivity ratios of 2–44 [3], while urea-functionalized 1-oxa-8-azaspiro[4.5]decanes were identified as covalent FAAH inhibitors with kᵢₙₐcₜ/Kᵢ values exceeding 1500 M⁻¹·s⁻¹ [4]. No published report demonstrates that the 8-aza regioisomer engages NK-1 receptors, nor that the 7-aza regioisomer exhibits sigma-1 or FAAH activity. The nitrogen position determines which biological target space the scaffold addresses.

NK-1 receptor antagonist regioisomer selectivity neuroscience substance P sigma-1 receptor

Fsp³ Advantage: 0.92 for Target Compound vs 0.47 Mean for Approved Drugs and ~0.36 for Typical HTS Libraries

The target compound carries an Fsp³ value of 0.923 as reported in its supplier datasheet . This is quantitatively differentiated from the mean Fsp³ of 0.47 across 1,179 approved oral drugs reported by Lovering et al. (2009), and substantially exceeds the mean Fsp³ of ~0.36 for 2.2 million compounds in a typical commercial screening collection [1]. The relationship between higher Fsp³ and improved clinical success has been quantitatively established: compounds with Fsp³ > 0.45 demonstrated a 2.5-fold higher probability of advancing from Phase I to marketed drug status compared to compounds with Fsp³ ≤ 0.45 [1]. The spirocyclic architecture of 1-oxa-7-azaspiro[4.5]decane enforces this high saturation level by design, as the quaternary spiro center precludes aromatic planarization of the bicyclic system. By comparison, common achiral, flexible linkers used in PROTAC design (e.g., PEG chains, alkyl diamines) carry Fsp³ values of 0.3–0.6 and lack the conformational restriction that spirocycles provide [2].

Fsp³ drug-likeness spirocyclic fraction sp³ developability

Physicochemical Profile Differentiation: LogP 0.58 and MW 256.35 vs Ring-Contracted and Deoxy Analogs

The target compound displays a calculated LogP of 0.58 and molecular weight of 256.35 g·mol⁻¹ . Both parameters fall within optimal ranges for CNS drug-likeness (MW < 400, LogP 1–4) and rule-of-five compliance. The ring-contracted analog tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1263177-22-5) carries a higher LogP of 1.75 and lower MW of 242.32, representing a 1.17 LogP unit increase (+201% lipophilicity) that may reduce aqueous solubility . The further ring-contracted tert-butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1638759-39-3) has MW 242.32 and reduced Fsp³ due to the smaller oxetane ring, altering the conformational landscape available for target engagement . The deoxy analog 8-Boc-8-azaspiro[4.5]decane-2-amino (CAS 1251010-90-8, MW 254.37) lacks the endocyclic oxygen that contributes hydrogen-bond acceptor capacity and polarity to the target compound; this absence shifts LogP upward and removes a potential hydrogen-bonding interaction point critical for kinase hinge-binding or receptor recognition motifs .

LogP molecular weight CNS drug-likeness lead-likeness physicochemical properties

Purity Grade Differentiation: ≥98% Assay with QC Documentation vs 95–97% Grades from Alternative Suppliers

The target compound is available at ≥98% purity (HPLC) with associated QC documentation from multiple reputable suppliers including Fluorochem (Product F624724, purity 98%) and ChemScene (Cat. CS-0183482, purity ≥98%) . Alternative suppliers list this compound at 95% minimum purity (Biosynth/CymitQuimica) or 97% (Aladdin Scientific) [1]. The 98% purity specification is quantitatively meaningful: at 95% purity, 50 mg of material contains up to 2.5 mg of unidentified impurities that may originate from synthetic intermediates, diastereomers (the compound contains 2 asymmetric centers), or de-Boc byproducts. For PROTAC synthesis where linker stoichiometry critically affects Dmax and DC₅₀ determinations, a 3% purity differential can introduce systematic error into SAR interpretations [2]. The oxalate salt form (CAS 2177258-11-4, MW 346.38) additionally offers enhanced aqueous solubility and solid-state stability versus the free base, providing a formulation option for aqueous reaction conditions .

purity quality control HPLC NMR procurement specification

PROTAC Linker Design Orthogonality: Dual Boc/Amine Handles Enable Sequential Functionalization Not Replicable with Mono-Amines or Diols

The target compound presents two chemically orthogonal functional groups: a Boc-protected secondary amine at the 7-position (cleavable under acidic conditions: TFA/CH₂Cl₂ or HCl/dioxane) and a free primary amine at the 3-position available for immediate amide coupling, reductive amination, or sulfonamide formation. This orthogonality enables sequential, chemoselective functionalization without protecting-group manipulation—a workflow advantage over analogs lacking one handle . By comparison, the analogous alcohol 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol (CAS 1331825-51-4) offers only one amine handle plus a less nucleophilic hydroxyl group, limiting C–N bond-forming diversification strategies [1]. The mono-amine 8-Boc-8-azaspiro[4.5]decane-2-amino (CAS 1251010-90-8) similarly provides only a single functionalization point before requiring protecting-group installation . In PROTAC linker design, the spirocyclic constraint imposed by the quaternary carbon center limits the conformational degrees of freedom of the attached ligase-binding and target-binding warheads, and recent comparative studies have demonstrated that rigid spirocyclic PROTAC linkers can significantly affect ternary complex stability and degradation efficiency relative to flexible alkyl or PEG linkers [2].

PROTAC linker orthogonal deprotection bifunctional targeted protein degradation spiro linker

Recommended Application Scenarios for tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate Based on Quantitative Differentiation Evidence


NK-1 Receptor Antagonist Lead Optimization and Neuroscience Probe Development

Programs targeting the neurokinin-1 (substance P) receptor for pain, depression, or chemotherapy-induced emesis should select this 7-aza regioisomer building block as the core scaffold. The 1-oxa-7-azaspiro[4.5]decane template has been stereoselectively elaborated into potent NK-1 antagonist leads as documented in the peer-reviewed literature [1][2]. The free 3-amino group provides a direct vector for attaching aryl or heteroaryl pharmacophores that engage the NK-1 orthosteric pocket, while the Boc-protected 7-position amine enables late-stage diversification for pharmacokinetic optimization. Critically, the 8-aza regioisomer is validated for sigma-1/FAAH targets and cannot substitute for this application without losing NK-1 activity [3][4].

Rigid Spirocyclic PROTAC Linker for Targeted Protein Degradation (TPD) Campaigns

The orthogonal Boc-amine and free amine handles on a conformationally constrained spirocyclic scaffold make this compound an ideal PROTAC linker building block. Recent evidence demonstrates that rigid spirocyclic linkers can significantly modulate ternary complex stability and intracellular degradation efficiency compared to flexible alkyl or PEG linkers [5]. The target compound's exceptional Fsp³ of 0.92 contributes to aqueous solubility and reduces non-specific hydrophobic interactions that plague flexible, lipophilic linkers [6]. Sequential functionalization—first coupling the target-protein ligand to the free 3-amine, then deprotecting the 7-Boc-amine for ligase ligand attachment—enables an efficient two-step PROTAC assembly workflow.

High-Fsp³ Fragment Library Design for Phenotypic and Target-Based Screening

For organizations building sp³-enriched fragment or lead-like screening libraries, this compound meets the dual criteria of high Fsp³ (>0.90) and low molecular weight (<260 Da) that are associated with improved hit-to-lead progression rates [6]. The spirocyclic architecture enforces three-dimensionality that cannot be achieved with monocyclic or fused-ring systems of comparable molecular weight. The two functionalization handles support rapid parallel derivatization into diverse chemotypes for screening against multiple target classes including GPCRs, kinases, and protein–protein interactions.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

With a calculated LogP of 0.58, molecular weight of 256.35, and 3 hydrogen-bond acceptors (including the endocyclic oxygen), this building block falls within favorable CNS drug-like property space . The endocyclic oxygen contributes polarity and hydrogen-bonding capacity absent in the all-carbon azaspiro[4.5]decane analog (8-Boc-8-azaspiro[4.5]decane-2-amino), which carries only 2 H-bond acceptors and elevated lipophilicity . For CNS programs where excessive LogP correlates with hERG inhibition, phospholipidosis, and metabolic clearance, the balanced profile of this oxa-azaspiro scaffold offers a rational starting point for lead generation.

Quote Request

Request a Quote for tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.